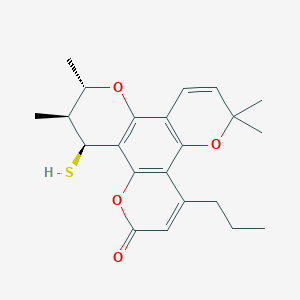
H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The given sequence is a peptide composed of the following amino acids in order: Arginine (Arg), Aspartic Acid (Asp), Leucine (Leu), Proline (Pro), Phenylalanine (Phe), Phenylalanine (Phe), Proline (Pro), Valine (Val), Proline (Pro), Isoleucine (Ile), and Aspartic Acid (Asp). The ‘H-’ at the beginning indicates the presence of a free amine group, and the ‘-OH’ at the end indicates a free carboxyl group .
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing chain . The specific details of the synthesis would depend on the particular amino acids involved and their order in the sequence.Molecular Structure Analysis
The structure of a peptide is determined by the properties of its constituent amino acids and the peptide bonds that link them together. Tools like PepDraw can be used to predict the primary structure and theoretical properties of a peptide based on its sequence.Chemical Reactions Analysis
Peptides can undergo a variety of chemical reactions, many of which involve the functional groups present in their amino acids. For example, the amine and carboxyl groups can participate in acid-base reactions, and the side chains of the amino acids can undergo reactions specific to their functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide can be predicted based on its sequence. Tools like PepDraw can provide predictions for properties such as length, mass, isoelectric point (pI), net charge, and hydrophobicity.Propiedades
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H94N14O16/c1-7-37(6)52(59(89)73-45(63(93)94)34-50(81)82)75-58(88)48-25-17-29-78(48)62(92)51(36(4)5)74-57(87)47-24-16-28-77(47)61(91)44(32-39-20-12-9-13-21-39)72-54(84)41(31-38-18-10-8-11-19-38)70-56(86)46-23-15-27-76(46)60(90)43(30-35(2)3)71-55(85)42(33-49(79)80)69-53(83)40(65)22-14-26-68-64(66)67/h8-13,18-21,35-37,40-48,51-52H,7,14-17,22-34,65H2,1-6H3,(H,69,83)(H,70,86)(H,71,85)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,79,80)(H,81,82)(H,93,94)(H4,66,67,68)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGVFGIWNYFBSU-MLTWUYQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H94N14O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)




